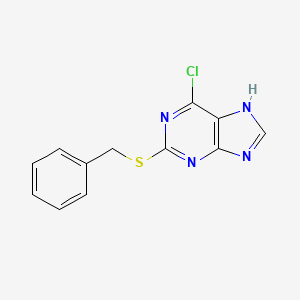
2-Benzylthio-6-chloropurine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylthio-6-chloropurine is a purine derivative characterized by the presence of a benzylthio group attached to the 6-position of the purine ring. This compound has a molecular formula of C12H9ClN4S and a molecular weight of 276.75 g/mol. It is primarily used in scientific research and has shown potential in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Benzylthio-6-chloropurine can be synthesized from commercially available 2-amino-6-chloropurineThis process typically requires appropriate reagents and reaction conditions, such as elemental analysis, 1H NMR, and mass spectral data to confirm the synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis of similar compounds often involves large-scale chemical reactions under controlled conditions. These methods may include the use of hydrosulfides and sulfides of ammonium or alkali metals, thiourea, and alkali metal rhodanides .
Chemical Reactions Analysis
Types of Reactions
2-Benzylthio-6-chloropurine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions, where the chlorine atom at the 6-position is replaced by other functional groups.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively, and can modify the chemical structure of the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrosulfides, sulfides of ammonium or alkali metals, and thiourea. Reaction conditions often involve controlled temperatures and the presence of catalysts to facilitate the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various 6-substituted purine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-Benzylthio-6-chloropurine has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of 2,6,9-trisubstituted purines, which are important intermediates in combinatorial chemistry libraries and palladium-catalyzed cross-coupling reactions.
Biology: The compound has been studied for its interactions with purine nucleoside phosphorylase from Escherichia coli, indicating its potential as an enzyme inhibitor.
Medicine: Derivatives of this compound have been investigated for their antiviral activities, particularly against rhinoviruses.
Industry: The compound plays a role in the synthesis of 6-arylpurines, which have shown activity against Mycobacterium tuberculosis.
Mechanism of Action
The exact mechanism of action of 2-Benzylthio-6-chloropurine is not fully understood. it has been synthesized and examined for its interactions with purine nucleoside phosphorylase from Escherichia coli. Studies have shown mixed-type inhibition, indicating its potential as an enzyme inhibitor for biochemical research. The compound’s molecular targets and pathways involved in its effects are still under investigation.
Comparison with Similar Compounds
2-Benzylthio-6-chloropurine can be compared with other similar compounds, such as:
6-Benzylthio-2-chloropurine: This compound also has a benzylthio group but differs in the position of the chlorine atom.
6-Chloropurine: A simpler compound with only a chlorine atom at the 6-position, lacking the benzylthio group.
2-Benzylthio-6-aminopurine: Similar to this compound but with an amino group instead of a chlorine atom.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-benzylsulfanyl-6-chloro-7H-purine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4S/c13-10-9-11(15-7-14-9)17-12(16-10)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPLCCYCWKFWAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(C(=N2)Cl)NC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457347 |
Source


|
| Record name | 2-BENZYLTHIO-6-CHLOROPURINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51998-91-5 |
Source


|
| Record name | 2-BENZYLTHIO-6-CHLOROPURINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


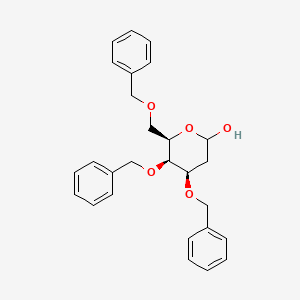
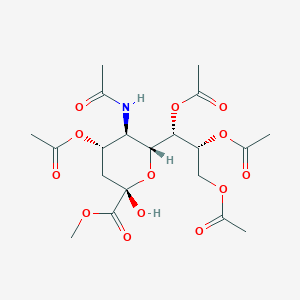
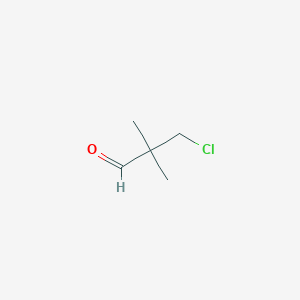

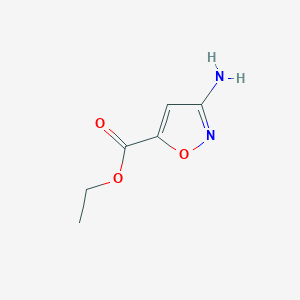

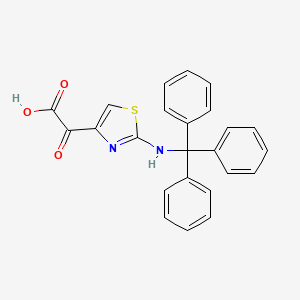
![3-[3-(Trifluoromethyl)phenoxy]azetidine](/img/structure/B1352677.png)




